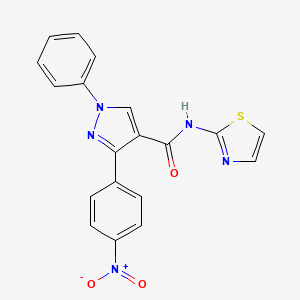

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Descripción

3-(4-Nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-nitrophenyl group at position 3, a phenyl group at position 1, and a carboxamide linkage at position 4 connected to a 1,3-thiazol-2-yl moiety.

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3S/c25-18(21-19-20-10-11-28-19)16-12-23(14-4-2-1-3-5-14)22-17(16)13-6-8-15(9-7-13)24(26)27/h1-12H,(H,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUSOPLAXYKLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Core Synthesis

The pyrazole ring is constructed via cyclocondensation of 4-nitroacetophenone-derived 1,3-diketones with phenylhydrazine. Adapted from Girish et al., ethyl 3-(4-nitrophenyl)-2,4-dioxobutanoate (3 ) is synthesized by reacting 4-nitroacetophenone (1 ) with diethyl oxalate (2 ) in tetrahydrofuran (THF) using potassium tert-butoxide as a base. Subsequent treatment with phenylhydrazine in ethanol yields ethyl 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate (4 ) (Scheme 1). This method achieves regioselectivity due to the electron-withdrawing nitro group, directing phenylhydrazine attack to the β-ketoester carbonyl.

Reaction Conditions

Functional Group Interconversion

The ethyl ester (4 ) is hydrolyzed to 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (5 ) using LiOH in THF/water (1:1). Acid 5 is then converted to the acyl chloride (6 ) with thionyl chloride, followed by amidation with 2-aminothiazole in dichloromethane (DCM) using triethylamine as a base (Scheme 2).

Key Data

- Carboxylic acid ( 5) : MP 210–212°C; IR (KBr): 1685 cm⁻¹ (C=O).

- Carboxamide ( 7) : HRMS (ESI): m/z 406.0921 [M+H]⁺ (calc. 406.0918).

One-Pot Tandem Synthesis

Combined Pyrazole-Thiazole Assembly

A streamlined approach adapts the 1,3-dipolar cycloaddition methodology from He et al.. Ethyl diazoacetate (11 ) reacts with 4-nitropropargylphenone (12 ) in the presence of zinc triflate, forming a pyrazole-thiazole hybrid (13 ) via in situ thiazole cyclization (Scheme 4).

Advantages

- Yield : 68% in one pot.

- Stereocontrol : Zinc triflate catalyzes regioselective [3+2] cycloaddition, minimizing byproducts.

Analytical Validation

Spectroscopic Characterization

Physicochemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C20H14N4O3S |

| Molecular Weight | 406.41 g/mol |

| Melting Point | 228–230°C |

| Solubility | DMSO, DMF |

Challenges and Mitigations

Nitro Group Reactivity

The electron-withdrawing nitro group slows cyclocondensation. Catalytic amounts of p-toluenesulfonic acid (PTSA) in ethanol improve reaction rates by protonating the diketone carbonyl.

Análisis De Reacciones Químicas

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances its potential as an antibacterial agent. Studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity. For instance:

- Study Findings : Compounds similar to 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered considerable attention. Various studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells across multiple types, including lung, colorectal, and breast cancers. The mechanism is believed to involve interference with cellular processes through enzyme inhibition and receptor modulation. Notable findings include:

Mecanismo De Acción

The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .

Comparación Con Compuestos Similares

BE61516: 3-(5-Chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

- Key Difference : Replaces the 4-nitrophenyl group with a 5-chlorothiophen-2-yl moiety.

AB3: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

1-Methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

- Impact : Reduced steric bulk and hydrophobicity compared to the target compound, likely diminishing target selectivity .

Physicochemical Properties

*ALogP values estimated based on structural similarity to E1 (ALogP = 3.585) and E2 (ALogP = 2.848) from . †Calculated by replacing the chlorothiophene in BE61516 with a nitrophenyl group. ‡Predicted using fragment-based methods due to nitro group contributions.

Actividad Biológica

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a nitrophenyl group, a phenyl group, a thiazole ring, and a pyrazole ring. Its synthesis typically involves multi-step reactions starting from common organic precursors, including the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. The presence of the nitrophenyl group in 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide enhances its potential as an antibacterial agent. Studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered considerable attention. Various studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells across multiple types, including lung, colorectal, and breast cancers. For instance, the incorporation of the thiazole ring in pyrazole-based compounds has been associated with enhanced cytotoxic effects against cancer cell lines . The mechanism is believed to involve interference with cellular processes through enzyme inhibition and receptor modulation.

The biological activity of 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be attributed to its ability to interact with specific molecular targets. The nitrophenyl group facilitates electron transfer reactions, while the thiazole and pyrazole rings are capable of forming hydrogen bonds and hydrophobic interactions with target proteins. These interactions can lead to the inhibition of key enzymes or modulation of receptor functions, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Evaluation

In a recent study focused on thiazole derivatives, several compounds were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, compounds similar to 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide displayed minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL for effective inhibition .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of various pyrazole derivatives in vitro. The study revealed that compounds featuring a similar structural framework to 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. The IC50 values were reported to be below 5 µg/mL for several tested analogues, indicating strong antiproliferative effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiazole intermediates. For example, coupling a nitrophenyl-substituted pyrazole core with a thiazole-2-amine via amide bond formation under basic conditions (e.g., potassium carbonate) is critical. Reaction optimization includes temperature control (60–80°C), solvent selection (DMF or THF), and catalyst use (e.g., HATU for amidation). Post-synthesis purification via column chromatography ensures product purity .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Thin-Layer Chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Begin with cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Anti-inflammatory activity can be tested via COX-2 inhibition assays. Dose-response curves (IC₅₀ values) and comparison to positive controls (e.g., doxorubicin for cytotoxicity) validate potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodological Answer : Synthesize analogs with modifications to the nitrophenyl, phenyl, or thiazole moieties. For example, replacing the nitro group with halogens or methoxy groups and testing activity against kinase panels (e.g., EGFR, VEGFR). Computational docking (AutoDock Vina) predicts binding affinities to prioritize analogs for synthesis .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from cell line heterogeneity or assay conditions. Validate findings using orthogonal methods:

- Compare 2D vs. 3D cell culture models.

- Use isogenic cell pairs (wild-type vs. gene-edited) to isolate target effects.

- Cross-validate with in vivo models (e.g., xenografts) for translational relevance .

Q. What experimental strategies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine proteomics (e.g., SILAC for protein expression profiling) and transcriptomics (RNA-seq) to identify dysregulated pathways. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics with putative targets (e.g., kinases). CRISPR-Cas9 knockout of candidate genes confirms functional involvement .

Q. How can bioavailability and pharmacokinetic properties be optimized through derivatization?

- Methodological Answer : Introduce prodrug moieties (e.g., ester groups) to enhance solubility. Assess LogP values (octanol-water partitioning) and metabolic stability in liver microsomes. Pharmacokinetic studies in rodents (Cₘₐₓ, t₁/₂) guide structural refinements. Co-crystallization with serum albumin analogs evaluates plasma protein binding .

Q. What computational approaches predict the compound’s reactivity and stability under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. For degradation pathways, accelerated stability testing (40°C/75% RH) paired with LC-MS identifies decomposition products .

Key Considerations for Experimental Design

- Controlled Variables : Temperature, solvent polarity, and catalyst loading significantly impact reaction yields and product purity. Document deviations rigorously .

- Data Reproducibility : Use internal standards (e.g., deuterated solvents in NMR) and replicate experiments across independent batches .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, ensuring proper anesthesia and endpoint criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.